3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic hybrid featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a 3-allyl-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety via a (Z)-configured methylidene bridge. Its synthesis likely involves condensation reactions similar to those reported for structurally related thiazolidinone derivatives, such as the use of allyl-substituted rhodanine precursors and arylidene intermediates . While direct biological data for this compound are unavailable in the provided evidence, analogs with pyrimidinone-thiazolidinone hybrids exhibit anti-inflammatory and enzyme-inhibitory activities .
Properties
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-8-22-17(24)13(27-18(22)26)11-12-15(19-7-10-25-2)20-14-6-4-5-9-21(14)16(12)23/h3-6,9,11,19H,1,7-8,10H2,2H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDIQQBEHFOLM-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378752-13-7 | |
| Record name | 3-[(Z)-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-[(2-METHOXYETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidinone core, and the introduction of the allyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Key Structural Features
- Pyrido[1,2-a]pyrimidin-4-one : A bicyclic structure known for various biological activities.
- Thiazolidin : Imparts potential antidiabetic and antimicrobial properties.
- Allyl Group : Enhances reactivity and may influence pharmacological effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : It has been shown to inhibit tumor cell proliferation and angiogenesis, making it a candidate for cancer therapy .
- In vitro Studies : Compounds similar to this structure have demonstrated effective cytotoxicity against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MICs) : Studies report MIC values ranging from 2 to 4 µg/mL against resistant strains, indicating strong antibacterial properties .
- Broad Spectrum : Its efficacy extends to multidrug-resistant clinical isolates, suggesting potential for therapeutic use in infections where conventional antibiotics fail .
Antiviral Activity
Research has also explored its antiviral properties:
- HIV Inhibition : Certain derivatives have shown effectiveness in inhibiting HIV infection by blocking viral entry mechanisms .
- Mechanistic Insights : The compound's interaction with viral proteins suggests it could serve as a scaffold for developing new antiviral agents .
Other Biological Activities
Additional studies have indicated potential applications in:
- Antidiabetic Research : The thiazolidine component may contribute to insulin sensitivity enhancements.
- Neuroprotective Effects : Some derivatives are being investigated for their ability to modulate neurodegenerative processes, particularly in Alzheimer's disease models .
Case Study 1: Antitumor Efficacy
A study conducted by Chandrappa et al. synthesized various derivatives of thiazolidine compounds and evaluated their antiproliferative effects. The most promising candidates exhibited IC50 values between 7.0 to 20.3 µM against several cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Activity
In a comparative study on rhodanine derivatives, compounds similar to the target structure were tested against resistant bacterial strains. Results indicated that modifications in the thiazolidine ring significantly enhanced antibacterial potency, suggesting that structural optimization is key to developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity and Bioactivity: The target compound’s pyrido-pyrimidinone core distinguishes it from pyrazolo-pyrimidinones (e.g., 10a) and azulene-thiazolidinones (e.g., ). This core may influence electronic properties and binding affinity in biological systems .
Synthetic Routes: The allyl-thiazolidinone moiety in the target compound is synthesized via condensation reactions analogous to those in , where 3-allylrhodanine reacts with arylidene intermediates . In contrast, pyrazolo-pyrimidinones (e.g., 10a) are synthesized via cyclocondensation of thiourea derivatives with brominated precursors .
Biological and Electrochemical Profiles: Anti-inflammatory activity in pyrazolo-pyrimidinones (e.g., 10a) is attributed to the thiazolidinone ring’s ability to modulate reactive oxygen species (ROS) . The target compound may share this mechanism but with altered potency due to its methoxyethyl group . Azulene-containing thiazolidinones () exhibit distinct redox behavior due to extended conjugation, whereas the target compound’s allyl group may favor nucleophilic interactions .
Physicochemical Properties: The methoxyethyl group in the target compound increases polarity compared to ethylamino () or phenyl substituents (), suggesting better aqueous solubility . Thiazolidinone derivatives with carboxylic acid substituents (e.g., 13c in ) display amphiphilic properties, enabling membrane penetration , a feature the target compound may lack due to its neutral substituents.
Biological Activity
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone scaffold, which is known for its biological significance. The molecular formula is C₁₇H₁₆N₄O₂S₂, with a molecular weight of 388.46 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S₂ |
| Molecular Weight | 388.46 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Antidiabetic Activity
Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. The compound under discussion has shown promising results in modulating glucose metabolism and improving insulin sensitivity. Research indicates that modifications in the thiazolidinone structure can enhance its affinity for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose homeostasis .
Antioxidant Properties
Studies have demonstrated that thiazolidinone derivatives exhibit significant antioxidant activity. The compound has been evaluated using various assays such as DPPH and ABTS, showing a capacity to scavenge free radicals effectively. This activity is attributed to the presence of the thiazolidinone ring, which can stabilize free radicals through electron donation .
Antimicrobial Effects
The compound has also been tested against various microbial strains, revealing notable antibacterial and antifungal properties. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial action .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have indicated that thiazolidinone derivatives can inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- PPAR Activation : Enhances insulin sensitivity and glucose metabolism.
- Antioxidant Mechanism : Scavenges reactive oxygen species (ROS), reducing oxidative stress.
- Enzyme Inhibition : Inhibits key enzymes involved in cancer cell proliferation and survival.
- Membrane Disruption : Alters microbial membrane integrity leading to cell death.
Study 1: Antidiabetic Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives, including the compound , and evaluated their effects on glucose uptake in diabetic rats. Results indicated a significant increase in glucose uptake compared to control groups, suggesting potential for therapeutic use in diabetes management .
Study 2: Antioxidant Activity
A comparative study assessed the antioxidant activities of several thiazolidinones using DPPH and ABTS assays. The results showed that the compound exhibited superior scavenging abilities compared to standard antioxidants like ascorbic acid, highlighting its potential for use in oxidative stress-related conditions .
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against various bacterial strains with MIC values ranging from 16 to 32 mg/ml. This positions the compound as a candidate for further development in antimicrobial therapies .
Q & A
What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis involves multi-step reactions starting with thiazolidinone ring formation followed by coupling to the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Solvent selection: Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates .
- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used to enhance reaction efficiency .
- Reflux conditions: Maintain temperatures between 80–100°C for 6–12 hours to optimize intermediate formation .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .
How is the structural integrity of this compound confirmed post-synthesis?
Level: Basic
Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., Z-configuration of the methylidene group at δ 7.8–8.2 ppm) .
- IR spectroscopy: Confirms functional groups (e.g., thioxo C=S stretch at 1150–1250 cm⁻¹) .
- X-ray crystallography: Resolves 3D geometry, including bond angles and planarity of the thiazolidinone-pyrido core .
What advanced strategies are employed to resolve contradictory biological activity data across studies?
Level: Advanced
Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values) are addressed through:
- Substituent-effect analysis: Compare analogs with modified allyl or methoxyethyl groups to isolate activity drivers .
- Assay standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
- Spectroscopic validation: Verify compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .
How can researchers design experiments to study its interaction with biological targets?
Level: Advanced
Answer:
Mechanistic studies involve:
- Molecular docking: Predict binding modes with targets like kinases or DNA using software (AutoDock Vina) and PDB structures .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time .
- In vitro assays: Measure enzyme inhibition (e.g., IC₅₀ against topoisomerase II) or cellular uptake via fluorescence tagging .
What structural analogs are critical for establishing structure-activity relationships (SAR)?
Level: Advanced
Answer:
Key analogs and their distinguishing features include:
| Compound Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of allyl with benzyl | Enhanced cytotoxicity (IC₅₀ ↓ 30%) | |
| Methoxyethyl → hydroxyethyl | Reduced solubility but increased logP | |
| Thioxo → oxo substitution | Loss of kinase inhibition activity |
These comparisons highlight the allyl and thioxo groups as critical for bioactivity .
What are the common pitfalls in synthetic yield optimization, and how are they mitigated?
Level: Basic
Answer:
Low yields (<50%) often arise from:
- Incomplete ring closure: Extend reaction time (12–24 hrs) or increase catalyst loading (1.5 eq.) .
- Byproduct formation: Use scavengers (e.g., molecular sieves) to trap reactive intermediates .
- Scaling challenges: Maintain strict temperature control (±2°C) during large-scale reactions .
How does the Z-configuration of the methylidene group influence its properties?
Level: Advanced
Answer:
The Z-configuration (confirmed via NOESY NMR ) ensures:
- Planar geometry: Facilitates π-π stacking with biological targets (e.g., DNA intercalation) .
- Steric effects: The allyl group’s spatial orientation modulates binding pocket accessibility .
- Photostability: Reduced isomerization under UV light compared to E-configuration analogs .
What computational tools are recommended for predicting its physicochemical properties?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
